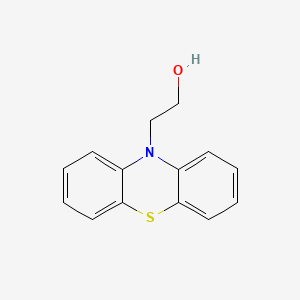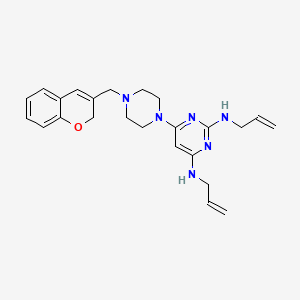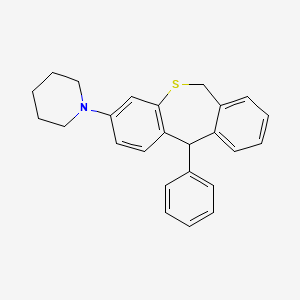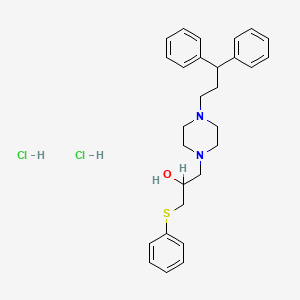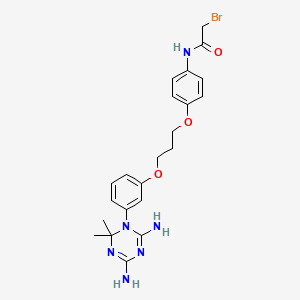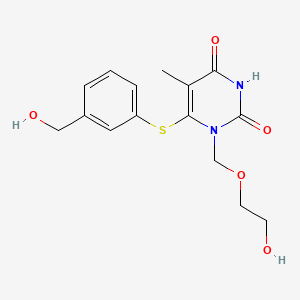
1-((2-Hydroxyethoxy)methyl)-6-((3-(hydroxymethyl)phenyl)thio)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethoxy)methyl)-6-((3-(hydroxymethyl)phenyl)thio)thymine is a synthetic organic compound that belongs to the class of thymine derivatives This compound is characterized by the presence of a hydroxymethyl group and a phenylthio group attached to the thymine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((3-(hydroxymethyl)phenyl)thio)thymine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the hydroxyl groups: The hydroxyl groups of the starting materials are protected using suitable protecting groups to prevent unwanted reactions.
Formation of the thioether linkage: The protected hydroxyl compound is reacted with a thiol derivative to form the thioether linkage under mild conditions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((3-(hydroxymethyl)phenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-6-((3-(hydroxymethyl)phenyl)thio)thymine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((3-(hydroxymethyl)phenyl)thio)thymine involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, affecting their function. The hydroxymethyl and phenylthio groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione: This compound is similar in structure but lacks the hydroxymethyl group on the phenyl ring.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has a similar hydroxymethyl and hydroxyethoxy substitution pattern but differs in the core structure.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-((3-(hydroxymethyl)phenyl)thio)thymine is unique due to the presence of both hydroxymethyl and phenylthio groups attached to the thymine base. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
137897-67-7 |
|---|---|
Molecular Formula |
C15H18N2O5S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-[3-(hydroxymethyl)phenyl]sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O5S/c1-10-13(20)16-15(21)17(9-22-6-5-18)14(10)23-12-4-2-3-11(7-12)8-19/h2-4,7,18-19H,5-6,8-9H2,1H3,(H,16,20,21) |
InChI Key |
RFCNPZGJZVOHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


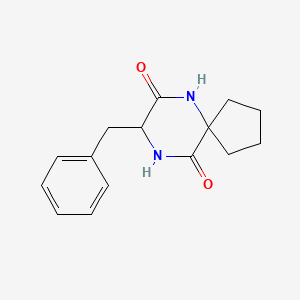
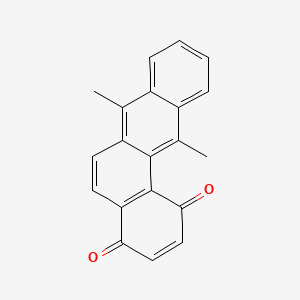

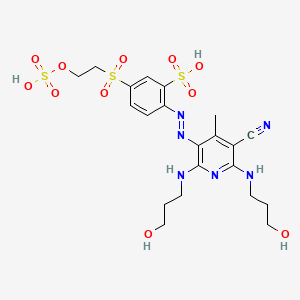
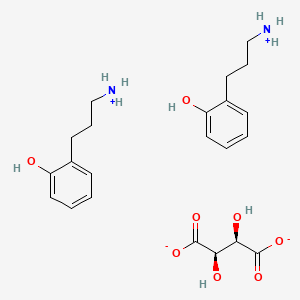

![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)
